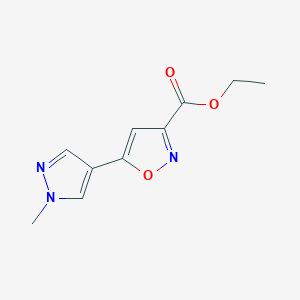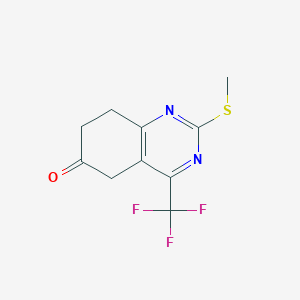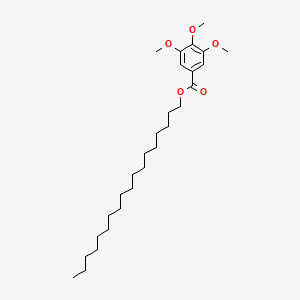
3,4,5-Trihydroxybenzoic acid stearyl ester (THS)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trihydroxybenzoic acid stearyl ester, also known as gallic acid stearyl ester, is an organic compound with the molecular formula C28H48O5 and a molecular weight of 464.68 g/mol . It is a derivative of gallic acid, where the hydroxyl groups are esterified with stearyl alcohol. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,5-Trihydroxybenzoic acid stearyl ester can be synthesized through the esterification of gallic acid with stearyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the esterification to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of 3,4,5-Trihydroxybenzoic acid stearyl ester involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trihydroxybenzoic acid stearyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and ethers.
Aplicaciones Científicas De Investigación
3,4,5-Trihydroxybenzoic acid stearyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used as an additive in cosmetics, food preservatives, and as a stabilizer in polymers
Mecanismo De Acción
The mechanism by which 3,4,5-Trihydroxybenzoic acid stearyl ester exerts its effects involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can chelate with metal ions, forming stable complexes that inhibit oxidative processes. Additionally, the ester moiety can interact with lipid membranes, enhancing the compound’s bioavailability and stability .
Comparación Con Compuestos Similares
Similar Compounds
Gallic Acid: The parent compound, known for its antioxidant properties.
Propyl Gallate: An ester of gallic acid with propyl alcohol, used as a food preservative.
Octyl Gallate: An ester of gallic acid with octyl alcohol, used in cosmetics and pharmaceuticals
Uniqueness
3,4,5-Trihydroxybenzoic acid stearyl ester is unique due to its long stearyl chain, which imparts hydrophobic properties, making it suitable for applications in non-polar environments. This distinguishes it from other gallates, which have shorter alkyl chains and different solubility profiles .
Propiedades
Fórmula molecular |
C28H48O5 |
|---|---|
Peso molecular |
464.7 g/mol |
Nombre IUPAC |
octadecyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C28H48O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-33-28(29)24-22-25(30-2)27(32-4)26(23-24)31-3/h22-23H,5-21H2,1-4H3 |
Clave InChI |
CCAUHNNBZCCEMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)
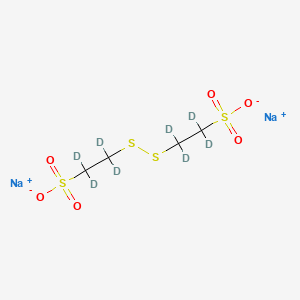
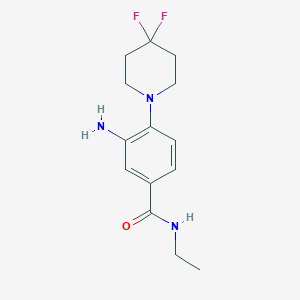
![4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine](/img/structure/B13715564.png)
![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
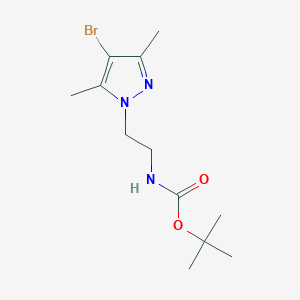
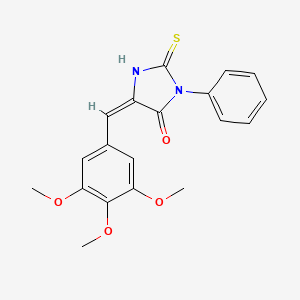
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B13715588.png)
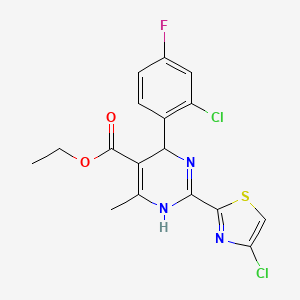
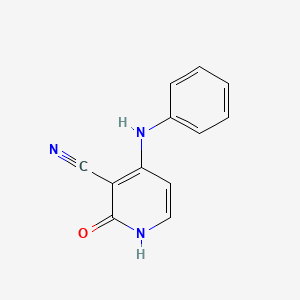
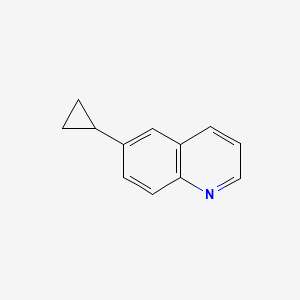
![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13715610.png)
